N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide, commonly known as MPF, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPF is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction.
Mechanism Of Action
The μ-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides, such as enkephalins and endorphins, as well as by exogenous opioids, such as morphine and fentanyl. When activated, the μ-opioid receptor inhibits the release of neurotransmitters that are involved in the transmission of pain signals, such as substance P and glutamate. MPF acts as a selective antagonist of the μ-opioid receptor, which means that it blocks the binding of opioids to the receptor and prevents their analgesic and rewarding effects.
Biochemical And Physiological Effects
Several studies have shown that MPF has potent analgesic effects in animal models of acute and chronic pain. MPF has also been shown to reduce the development of tolerance and dependence to opioids, suggesting that it may have fewer side effects than traditional opioids. In addition, MPF has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the development of new analgesic drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of MPF is its high selectivity and affinity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain, addiction, and other neurological disorders. However, one of the limitations of MPF is its relatively low potency compared to traditional opioids, which means that higher doses may be required to achieve the same level of analgesia.
Future Directions
There are several future directions for the study of MPF, including the development of new analogs with improved potency and selectivity for the μ-opioid receptor. In addition, further studies are needed to determine the long-term safety and efficacy of MPF in humans, as well as its potential for the treatment of other neurological disorders, such as depression and anxiety. Finally, more research is needed to understand the molecular mechanisms underlying the analgesic and anti-addictive effects of MPF, which may lead to the development of new drugs with improved therapeutic profiles.
Synthesis Methods
The synthesis of MPF involves several steps, including the reaction of 4-methylpyridine with 2-furoyl chloride to form 2-(4-methylpyridin-2-yl)-2-oxoacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with phenethylamine and piperidine to form MPF. The overall yield of the synthesis is around 50%.
Scientific Research Applications
MPF has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and other neurological disorders. Several studies have shown that MPF has a high affinity and selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. MPF has also been shown to reduce the rewarding effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
properties
CAS RN |
117523-45-2 |
---|---|
Product Name |
N-(2-(4-Methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide |
Molecular Formula |
C24H27N3O2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-19-9-13-25-23(18-19)27(24(28)22-8-5-17-29-22)21-11-15-26(16-12-21)14-10-20-6-3-2-4-7-20/h2-9,13,17-18,21H,10-12,14-16H2,1H3 |
InChI Key |
NQCPDEKEHVGSIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Other CAS RN |
117523-45-2 |
synonyms |
MS 28 MS-28 MS28 N-(2-(4-methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.